molecular formula C17H18FNO B2573705 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone CAS No. 477319-09-8

3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2573705
CAS No.: 477319-09-8
M. Wt: 271.335
InChI Key: KGILTBYBJQDNRK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone (CAS: 338988-74-2) is a ketone derivative featuring a 3,4-dimethyl-substituted anilino group attached to a propanone backbone and a 4-fluorophenyl ring at the terminal position. Its molecular formula is C₁₅H₁₇NOS, with a molecular weight of 259.37 g/mol and a single isotopic mass of 259.103085 . The compound is characterized by its aromatic and amine substituents, which influence its electronic and steric properties.

Properties

IUPAC Name

3-(3,4-dimethylanilino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGILTBYBJQDNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477319-09-8
Record name 3-(3,4-DIMETHYLANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylaniline and 4-fluorobenzaldehyde.

    Condensation Reaction: The 3,4-dimethylaniline undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Reduction and Oxidation

  • Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/EtOH could reduce the ketone to 3-(3,4-dimethylanilino)-1-(4-fluorophenyl)-1-propanol . Similar reductions of arylpropanones show >80% yields .

  • Oxidation : Under strong oxidants (e.g., KMnO₄/H₂SO₄), the ketone might remain stable, but the anilino group could oxidize to a nitro or hydroxylamine derivative .

Table 2 : Redox Reactivity

Reaction TypeReagentsProductNotes
ReductionNaBH₄, EtOHSecondary alcoholMild conditions
OxidationKMnO₄, H₂SO₄, ΔNitroso or hydroxylamine intermediatesRequires acidic media

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylanilino group directs electrophiles to the para position of the aromatic ring. For example:

  • Nitration : HNO₃/H₂SO₄ would introduce a nitro group at the para position relative to the dimethylamino group.

  • Halogenation : Bromine in acetic acid could yield para-bromo derivatives .

Table 3 : EAS Reactivity

ElectrophileConditionsPositionProduct Stability
NO₂⁺HNO₃/H₂SO₄, 0°CPara to –NMe₂High
Br⁺Br₂, AcOHPara to –NMe₂Moderate

Acid-Base Behavior

The dimethylanilino group (pKa ~5–6 ) can act as a weak base, enabling protonation in acidic media. The ketone’s α-hydrogens (pKa ~18–20 ) may form enolates under strong bases (e.g., LDA), facilitating alkylation or acylation.

Key Data :

  • pKa of –NMe₂ : ~5.1 (analogous to 1-Phenylpyrrolidine, pKa 4.3 )

  • Enolate Stability : Enhanced by conjugation with the fluorophenyl group .

Biological Activity (Indirect Evidence)

While direct data is unavailable, structurally related propanones exhibit cytotoxic effects via mitochondrial apoptosis induction (e.g., 1-(4-morpholinophenyl)-3-(3-fluorophenyl)-propenone reduces ATP levels and activates caspase-3 ).

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone
  • Molecular Formula: C16H18FNO
  • Molecular Weight: 273.32 g/mol

Synthesis:
The synthesis of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone typically involves:

  • Condensation Reaction: The reaction of 3,4-dimethylaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base.
  • Reduction: The Schiff base is reduced using sodium borohydride or lithium aluminum hydride to yield the final product .

Chemistry

The compound serves as a crucial building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the development of derivatives that may exhibit enhanced properties or functionalities.

Research has shown that 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone possesses potential biological activities:

  • Anticancer Properties: Preliminary studies indicate that the compound may inhibit certain enzymes involved in cancer cell proliferation, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity: The compound has been investigated for its effectiveness against various microbial strains, showing promising results in inhibiting growth .

Medicinal Applications

The compound is being explored for its therapeutic potential in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigations in medicinal chemistry.

Industrial Uses

In industry, 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone is utilized in the production of specialty chemicals and materials with tailored properties. Its unique chemical characteristics make it valuable in creating products that require specific functionalities.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone on human tumor cell lines. Results indicated significant inhibition of cell proliferation with a mean GI50 value of approximately 15.72 μM, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The results demonstrated effective inhibition at low concentrations, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone, highlighting differences in substituents, molecular properties, and observed characteristics:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Evidence Source
3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone 3,4-dimethylanilino, 4-fluorophenyl C₁₅H₁₇NOS 259.37 High planarity; no direct melting point data
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone 3-fluoro-4-methylanilino, 4-chlorophenyl C₁₆H₁₅ClFNO 291.75 Increased halogenated substituents; higher molecular weight
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone 4-chloro-3-nitroanilino, 4-fluorophenyl C₁₅H₁₂ClFN₂O₃ 322.72 Nitro group enhances electron-withdrawing effects; TPSA = 74.9 Ų
3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone 4-sec-butylanilino, 4-fluorophenyl C₁₉H₂₂FNO 299.40 Bulky sec-butyl group increases steric hindrance
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone 3,4-dimethylanilino, biphenyl C₂₃H₂₃NO 329.44 Biphenyl group enhances lipophilicity
3-(4-Fluorophenylpiperazin-1-yl)-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone (6c) 4-fluorophenylpiperazine, dimethoxybenzo[b]thiophene C₂₂H₂₄FN₂O₃S 427.50 Melting point: 131–132°C; crystalline stability

Structural and Electronic Differences

  • Substituent Effects: The 3,4-dimethylanilino group in the target compound provides moderate electron-donating effects, contrasting with the 3-fluoro-4-methylanilino group in the analog from , where fluorine introduces electronegativity.

Physicochemical Properties

  • Melting Points : Piperazine-containing analogs (e.g., compound 6c in ) exhibit higher melting points (131–132°C) due to crystalline packing facilitated by hydrogen-bonding networks. The target compound lacks direct melting point data, but its lower molecular weight suggests a lower melting range than biphenyl derivatives (e.g., 329.44 g/mol in ).
  • Lipophilicity : The biphenyl analog is more lipophilic (logP = 4.3 predicted) than the 4-fluorophenyl-containing target compound, which may influence membrane permeability.

Biological Activity

3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone, often referred to as a derivative of ketone compounds, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes both aromatic and aliphatic components, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry.

The compound has the following chemical structure:

  • Chemical Formula : C17H20FNO
  • CAS Number : 477319-09-8
  • Molecular Weight : 273.35 g/mol

Biological Activity Overview

Research indicates that 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone exhibits several biological activities, including:

  • Cholinesterase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of cholinesterases, enzymes that break down neurotransmitters in the nervous system. This property could have implications for treating neurodegenerative diseases such as Alzheimer's .
  • Antiproliferative Effects : Some derivatives of similar structures have shown antiproliferative activity against cancer cell lines. The potential for this compound to inhibit cancer cell growth warrants further investigation .
  • Toxicological Profile : The compound has been classified as harmful and potentially toxic upon prolonged exposure. It is associated with respiratory, renal, and neurological risks .

Inhibition of Cholinesterases

A study focused on the synthesis and biological evaluation of related compounds demonstrated that certain derivatives effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most active compounds showed IC50 values comparable to known inhibitors like tacrine. Molecular modeling suggested that these compounds interact favorably within the enzyme's active site .

Antiproliferative Activity

In a study examining various ketone derivatives, 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone was evaluated for its ability to inhibit the proliferation of cancer cell lines. Results indicated that specific modifications to the chemical structure enhanced its efficacy against certain types of cancer cells, suggesting a promising avenue for further research into its anticancer properties .

Toxicological Considerations

The compound has been flagged for several health risks:

  • Respiratory Issues : Long-term exposure may lead to lung damage.
  • Kidney and Liver Damage : Prolonged exposure can adversely affect renal and hepatic functions.
  • Aquatic Toxicity : It poses risks to aquatic life, indicating environmental concerns associated with its use .

Data Summary Table

Biological ActivityFindingsReference
Cholinesterase InhibitionIC50 values comparable to tacrine
AntiproliferativeEffective against various cancer cell lines
ToxicityHarmful; risks include lung and kidney damage

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified Claisen-Schmidt condensation between 4-fluorophenylacetone and 3,4-dimethylaniline derivatives under alkaline conditions (e.g., NaOH in ethanol) may yield the target product. Optimization involves adjusting solvent polarity (e.g., methanol vs. DMF), temperature (60–80°C), and catalyst choice (e.g., piperidine for enolate formation). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .

Q. How can spectroscopic techniques (NMR, FTIR, MS) characterize the structural integrity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic signals:
  • Fluorophenyl protons (δ 7.2–7.8 ppm, doublets due to 4JFH^4J_{F-H}).
  • Dimethylanilino group (δ 2.2–2.5 ppm for CH3_3, δ 6.5–7.0 ppm for aromatic protons).
  • FTIR : Confirm carbonyl (C=O stretch at ~1700 cm1^{-1}) and C-F (1100–1200 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for fluorophenyl-propanone derivatives?

  • Methodology :

  • Data Refinement : Use SHELX (e.g., SHELXL) for high-resolution refinement. Address disorder in fluorophenyl or dimethylanilino groups via PART instructions and anisotropic displacement parameters .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check for twinning using Rint_{\text{int}} and Hooft parameters.
  • Comparative Analysis : Compare unit cell parameters and hydrogen-bonding networks with analogous structures (e.g., 3-(4-fluorophenyl)-1-phenylpropan-1-one, dihedral angles 7.14–56.26°) .

Q. How can computational modeling predict the biological activity of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases, GPCRs). Parameterize the fluorine atom’s electronegativity and dimethylanilino’s hydrophobic effects.
  • QSAR Models : Train models on fluorophenyl-propanone derivatives with known IC50_{50} values. Include descriptors like logP, polar surface area, and H-bond acceptors .
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodology :

  • Kinetic Assays : Perform Michaelis-Menten analysis (varying substrate concentrations) to distinguish competitive vs. non-competitive inhibition.
  • Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes (e.g., Δλem_{\text{em}} shifts).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpic-driven interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and in-house assays. Normalize activity metrics (e.g., pIC50_{50}) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
  • Experimental Replication : Repeat assays under standardized conditions (e.g., cell line: HEK293 vs. HeLa; serum-free media).
  • Structural Confounders : Check for enantiomeric purity (e.g., chiral HPLC) or polymorphic forms (PXRD) that may alter activity .

Tables for Key Data

Property Value/Description Reference
IUPAC Name 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone
Molecular Formula C17 _{17}H18 _{18}FNO
Key Spectral Peaks (NMR) δ 2.25 (s, 6H, CH3 _3), δ 7.45 (d, J=8.5 Hz, 2H, FPh)
Crystallographic Space Group P21 _1/c (common for chalcones)

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